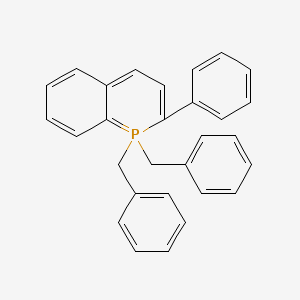
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a coordination compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of pyridine rings, which are known for their electron-donating ability and strong coordination with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs hydrothermal or solvothermal methods. These methods involve the self-assembly of metal ions with organic bridging ligands under high temperature and pressure conditions. The use of these methods allows for the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Aplicaciones Científicas De Investigación
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination leads to the formation of stable complexes that can interact with various molecular targets and pathways. The specific effects of these interactions depend on the nature of the metal ion and the target molecule .
Comparación Con Compuestos Similares
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound also contains pyridine rings and is used in the synthesis of coordination complexes.
4-(hydroxymethyl)pyridine-2,6-dicarboxylate: This derivative is used in the synthesis of lanthanide complexes with unique fluorescence properties.
4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid: This compound is used as a multifunctional ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural arrangement and its ability to form stable complexes with a wide range of metal ions, making it a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H15N3O4 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(25-12-14-4-8-20-9-5-14)16-2-1-3-17(22-16)19(24)26-13-15-6-10-21-11-7-15/h1-11H,12-13H2 |
Clave InChI |
QVCOVURSDGBJJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)OCC2=CC=NC=C2)C(=O)OCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
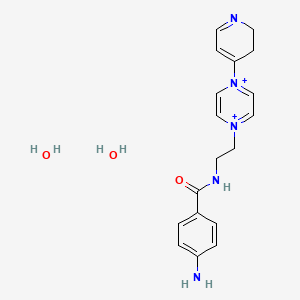
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

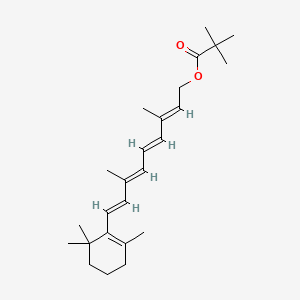
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
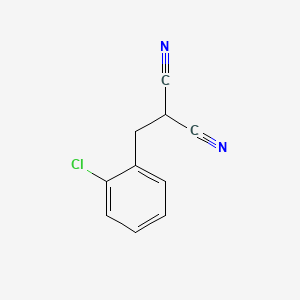
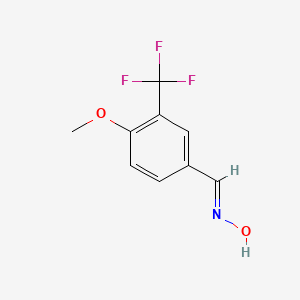

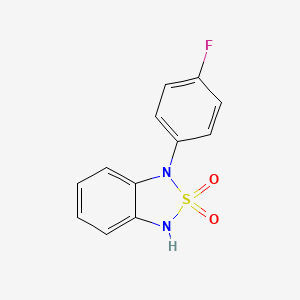
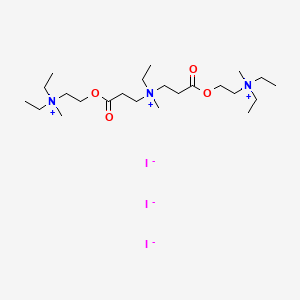
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
